2,4-Dichloro-6-(chloromethyl)pyrimidine
Overview
Description
“2,4-Dichloro-6-(chloromethyl)pyrimidine” is a chemical compound with the molecular formula C5H3Cl3N2. It has a molecular weight of 197.45 . This compound is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Molecular Structure Analysis
The InChI code for “2,4-Dichloro-6-(chloromethyl)pyrimidine” is 1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
As for the chemical reactions involving “2,4-Dichloro-6-(chloromethyl)pyrimidine”, it’s known that 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-6-(chloromethyl)pyrimidine” include a molecular weight of 197.45, and a melting point of 32-33°C .
Scientific Research Applications
Synthesis and Pharmacological Activities
2,4-Dichloro-6-(chloromethyl)pyrimidine serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, its derivatives have demonstrated significant antitumor activity. A study highlighted the synthesis of a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, which showed considerable activity against certain types of cancer in rats (Grivsky et al., 1980).
Antibacterial Properties
This compound also plays a role in developing new antibacterial agents. A study conducted in 2016 revealed that derivatives of 2,4-Dichloro-6-(chloromethyl)pyrimidine exhibited potential as antibacterial agents, with some demonstrating valuable properties to be used in this domain (Etemadi et al., 2016).
Molecular and Electronic Structure Studies
The molecular and electronic structure of pyrimidine derivatives, including 2,4-Dichloro-6-(chloromethyl)pyrimidine, has been extensively studied. Research has been conducted to understand their vibrational modes and electronic transitions, contributing to a deeper understanding of their chemical behavior (Murthy et al., 2019).
Nonlinear Optical Materials
These compounds also show promise in nonlinear optical applications. For example, the study of derivatives of 2,4-Dichloro-6-(chloromethyl)pyrimidine has contributed to the development of materials suitable for nonlinear optical devices, including optical limiting and optical switching applications (Hussain et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-6-(chloromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWAMSWHMUDREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566786 | |
Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(chloromethyl)pyrimidine | |
CAS RN |
94170-66-8 | |
Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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